2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide” is a chemical compound with a molecular formula of C17H14FN7O2S . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, a fluorobenzyl group, and a thioacetamide group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The compound has an average mass of 399.402 Da and a monoisotopic mass of 399.091370 Da . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
- Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- Further studies, including dose-dependent experiments and docking analyses, support its role as a c-Met kinase inhibitor .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes this compound, has been investigated as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors .
- Docking studies indicate that interactions between the nitrogen atom in the pyridine ring and specific residues (e.g., Met332) contribute to improved activity .
Anti-Tumor Activity
c-Met Kinase Inhibition
LSD1 Inhibition
Drug Design and Optimization
Future Directions
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-3-2-4-16(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGYFJJHRWYQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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